molecular formula C7H7BrN2O2 B1358163 Methyl 5-(bromomethyl)pyrazine-2-carboxylate CAS No. 193966-70-0

Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Cat. No.: B1358163
CAS No.: 193966-70-0
M. Wt: 231.05 g/mol
InChI Key: OIGRHUBIDWZLHR-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate typically involves the bromination of methyl pyrazine-2-carboxylate. One common method includes the reaction of methyl pyrazine-2-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{N}_2\text{O}_2 + \text{NBS} \rightarrow \text{C}_7\text{H}_7\text{BrN}_2\text{O}_2 + \text{Succinimide} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl pyrazine-2-carboxylate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of pyrazine.

    Oxidation: Products include pyrazine-2-carboxylic acid derivatives.

    Reduction: Products include methyl pyrazine-2-carboxylate.

Scientific Research Applications

Methyl 5-(bromomethyl)pyrazine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting bacterial and fungal infections.

    Material Science: It is used in the preparation of functional materials, including polymers and coordination compounds with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

    Methyl 5-methylpyrazine-2-carboxylate: Similar structure but lacks the bromomethyl group, leading to different reactivity and applications.

    Methyl 5-bromopyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, resulting in different electronic properties and reactivity.

Uniqueness: Methyl 5-(bromomethyl)pyrazine-2-carboxylate is unique due to the presence of both a bromomethyl group and a pyrazine ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 5-(bromomethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRHUBIDWZLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620989
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193966-70-0
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-pyrazine-2-carboxylic acid methyl ester (2.0 g, 13.146 mmol) in CCl4 (25 mL0 was added NBS (2.57 g, 14.461 mmol) and benzoyl peroxide (0.318 g, 1.314 mmol) and the solution was heated at 70 C. for 1 h. Upon cooling to RT, the organic layer was washed with NaHCO3, water, dried (Na2SO4), and concentrated under reduced pressure to give 0.900 g 5-Bromomethyl-pyrazine-2-carboxylic acid methyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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